molecular formula C13H8Br3NO2 B12654509 2',3,5-Tribromosalicylanilide CAS No. 4214-44-2

2',3,5-Tribromosalicylanilide

Cat. No.: B12654509
CAS No.: 4214-44-2
M. Wt: 449.92 g/mol
InChI Key: RRNVCFJANVOCCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55 degrees Celsius or in water containing an emulsifier at 50 to 65 degrees Celsius . The bromination process involves the addition of bromine to the salicylanilide molecule, resulting in the formation of the tribrominated product.

Industrial Production Methods: On an industrial scale, the production of 2’,3,5-Tribromosalicylanilide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency of the process. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2’,3,5-Tribromosalicylanilide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’,3,5-Tribromosalicylanilide with different functional groups replacing the bromine atoms .

Scientific Research Applications

2’,3,5-Tribromosalicylanilide has been extensively studied for its antimicrobial properties. It is used in:

Mechanism of Action

The antimicrobial activity of 2’,3,5-Tribromosalicylanilide is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial cells, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

  • 3,5-Dibromosalicylanilide
  • 4,2’,4’-Trichloro-2-hydroxydiphenyl ether
  • Hexachlorophene

Comparison: 2’,3,5-Tribromosalicylanilide is unique due to the specific positioning of the bromine atoms, which enhances its antimicrobial properties compared to other halogenated salicylanilides. For instance, 3,5-Dibromosalicylanilide lacks the additional bromine atom at the 2’ position, which may reduce its efficacy. Similarly, 4,2’,4’-Trichloro-2-hydroxydiphenyl ether, while effective, has a different mechanism of action and spectrum of activity .

Properties

CAS No.

4214-44-2

Molecular Formula

C13H8Br3NO2

Molecular Weight

449.92 g/mol

IUPAC Name

3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19)

InChI Key

RRNVCFJANVOCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br

Origin of Product

United States

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